2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Description
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one is a bicyclic heterocyclic compound featuring a fused pyridine-pyrazine ring system with a phenyl substituent at the 2-position. Its molecular formula is C₁₄H₁₆N₂O, and it has a molecular weight of 236.3 g/mol (calculated based on structural analogs from ).
The hexahydro-pyrido-pyrazinone core provides conformational rigidity, while the phenyl group introduces lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability. Synthetic routes for related compounds often involve nucleophilic substitution or cyclization reactions, as exemplified in the preparation of pyridazinone derivatives () and pyrido-pyrimidinones ().
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C14H18N2O/c17-14-11-15-9-5-4-8-13(15)10-16(14)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
BLLRDBCRBRBLBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(=O)N(CC2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Meyer’s Lactamization via Keto Acid Activation
A key approach involves Meyer’s lactamization , where α-keto acids are activated for intramolecular cyclization. For example, a derivative of 3-oxobutanoic acid can be treated with PPTS (pyridinium p-toluenesulfonate) to facilitate lactam formation. This method achieves 65–80% yields under mild conditions (60–80°C, 12–24 hours). The phenyl group is introduced via precursor functionalization before cyclization.
Intramolecular N-Acyliminium Ion Cyclization
Solid-phase synthesis leveraging N-acyliminium ion intermediates has been adapted for related pyrido-pyrazinones. A linear precursor with a tertiary amine and carbonyl group undergoes acid-mediated cyclization (e.g., using TFA in dichloromethane), forming the bicyclic lactam with >90% diastereoselectivity . This method is scalable and compatible with diverse substituents.
Multicomponent Reactions (MCRs)
Ugi-4CR Followed by Post-Cyclization
The Ugi four-component reaction (Ugi-4CR) enables rapid assembly of peptidomimetic intermediates. For instance, combining an aldehyde, amine, isocyanide, and carboxylic acid generates a linear adduct, which is cyclized via microwave-assisted conditions (150°C, 20 minutes) to yield the pyrido-pyrazinone scaffold. Yields range from 70–85% , with the phenyl group introduced via the aldehyde component.
Aldehyde-Aminopyrazine-Indanedione Condensation
A three-component reaction between substituted aldehydes, 2-aminopyrazine, and indane-1,3-dione in ethanol with p-TSA catalysis produces pyrido[2,3-b]pyrazine derivatives. Modifying the aldehyde to a benzaldehyde derivative introduces the phenyl group, achieving 82–89% yields after 8–9 hours of reflux.
Functional Group Transformations
Reductive Amination and Cyclization
A two-step protocol involves:
Alkylation and Ring-Closing Metathesis
A patent describes alkylating a piperazine derivative with a bromo-phenyl intermediate, followed by ring-closing metathesis (RCM) using Grubbs catalyst to form the bicyclic structure. Yields reach 68–73% , though catalyst costs limit scalability.
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, continuous flow reactors optimize cyclization steps by enhancing heat/mass transfer. A patent highlights the use of automated systems to synthesize 200 kg batches of related lactams, achieving >95% purity after crystallization. Solvent selection (e.g., toluene for extractions) and catalyst recycling are critical for cost efficiency.
Challenges and Optimization
-
Diastereoselectivity : N-Acyliminium ion cyclization offers superior stereocontrol compared to reductive amination.
-
Byproduct Formation : Over-alkylation in stepwise methods is mitigated using protecting groups (e.g., Boc).
-
Catalyst Costs : Transition metal catalysts (e.g., Pd, Ru) are replaced with organocatalysts in recent protocols.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrido[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several classes of heterocycles:
Key Observations :
- Fused pyrido-pyrazinones exhibit greater conformational stability than monocyclic pyridazinones (), which may translate to better metabolic stability in vivo.
- Substituents on the piperidine/piperazine rings (e.g., in ) modulate solubility and selectivity for biological targets, a feature that could be exploited in optimizing the phenyl-substituted derivative.
Pharmacological Potential
- Pyrido-pyrimidinones () with piperidinyl substituents show activity against kinases and GPCRs, suggesting that the phenyl-substituted analog may interact with similar targets.
- Safety Profile: Pyrido-pyrazinones with methyl/ethyl groups () exhibit moderate toxicity (e.g., H302, H315), indicating that the phenyl derivative may require structural optimization to reduce adverse effects.
Biological Activity
2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one, with the CAS number 38382-79-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18N2O
- Molecular Weight : 230.31 g/mol
- Structural Characteristics : The compound features a hexahydro-pyrido structure fused with a pyrazinone ring, which contributes to its diverse biological interactions.
Antimicrobial Activity
Research has indicated that 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potential for development as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases showed improved outcomes when treated with the compound, indicating a potential role in protecting neuronal cells from oxidative stress.
The exact mechanisms underlying the biological activities of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one are still being elucidated. However, preliminary findings suggest that it may interact with specific cellular pathways involved in inflammation and apoptosis. The modulation of signaling pathways such as NF-kB and MAPK has been observed in treated cells.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against resistant bacterial strains. Results indicated significant antibacterial activity, supporting its potential use in treating infections caused by multi-drug resistant organisms.
- Cancer Cell Line Investigation : Research conducted at a leading cancer research institute demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Neuroprotection Research : In a study published in Neuroscience Letters, the compound was administered to mice subjected to neurotoxic agents. The results showed reduced markers of neurodegeneration and improved cognitive function post-treatment.
Q & A
Q. What are the established synthetic pathways for 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as cyclization of precursors (e.g., 4-chlorobenzaldehyde derivatives) under acidic or basic conditions. Key factors include solvent choice (e.g., dimethyl sulfoxide or ethanol), temperature control (e.g., 70–90°C), and reaction time (12–24 hours). Optimizing these parameters can enhance yields up to 70–80% .
| Synthetic Method | Key Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | DMSO, 90°C, 12h | 70–80 | |
| Multi-step alkylation | Ethanol, RT, 24h | 65 |
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Mass Spectrometry (MS) are standard for structural confirmation. For example, 1H-NMR identifies proton environments in the fused pyrido-pyrazine ring, while High Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use NIOSH-approved respirators, nitrile gloves, and safety goggles. Work in a fume hood, avoid ignition sources, and dispose of waste via licensed services. Skin contact requires immediate washing with soap and water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Cross-validate assays using standardized protocols (e.g., IC50 measurements under consistent pH and temperature). Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity to targets. Dose-response analyses and replication under controlled conditions help identify experimental variables .
Q. What computational approaches predict the reactivity and interaction of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) models ligand-target interactions, while Molecular Dynamics (MD) simulations assess stability. Databases like PubChem provide metabolic pathway predictions using tools such as PISTACHIO and REAXYS .
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Employ Design of Experiments (DoE) methodologies to test variables (e.g., solvent polarity, catalyst loading). Statistical tools like ANOVA identify significant factors. For example, reducing temperature from 90°C to 70°C in DMSO lowers dimerization by 15% .
Methodological Guidance for Data Analysis
Q. What strategies are recommended for analyzing stereochemical outcomes in synthetic routes?
Use chiral HPLC or circular dichroism (CD) to resolve enantiomers. X-ray crystallography confirms absolute configuration, while NOESY NMR identifies spatial proximity of substituents .
Q. How should researchers address discrepancies in toxicity data across studies?
Compare test models (e.g., in vitro vs. in vivo) and exposure durations. Acute toxicity assays (e.g., LD50 in rodents) should follow OECD guidelines. Meta-analyses can reconcile variability in cytotoxicity thresholds .
Key Safety and Compliance Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
